2-(Cyclohex-1-enylamino)benzoic acid
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Overview
Description
2-(Cyclohex-1-enylamino)benzoic acid is an organic compound with the molecular formula C13H15NO2 It is a derivative of benzoic acid, where the amino group is substituted with a cyclohex-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclohex-1-enylamino)benzoic acid can be synthesized through the reaction of cyclohexanone with anthranilic acid. The reaction typically involves the formation of an imine intermediate, followed by cyclization to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-enylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohex-1-enyl group to a cyclohexyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl-substituted benzoic acids.
Scientific Research Applications
2-(Cyclohex-1-enylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-enylamino)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)benzoic acid
- 2-(Cyclohex-1-enylamino)benzoic acid derivatives
- Benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of the cyclohex-1-enyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(cyclohexen-1-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-6,8-9,14H,1-3,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGXAJCURHBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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